Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate
Description
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups and a methoxy substituent at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and bioactive molecules. Its synthesis involves the methoxylation of di-tert-butyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate using methanol and p-toluenesulfonic acid under reflux conditions, achieving moderate yields after purification .
Properties
IUPAC Name |
ditert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAATGUUOVFIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of 5-methoxypyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO5. It is a versatile research chemical utilized in scientific studies and industrial applications.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Some of its applications include:
- Chemistry It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.
- Biology Researchers use it to study enzyme interactions and metabolic pathways.
- Medicine It is investigated for potential therapeutic applications, including drug development and delivery systems.
- Industry The compound is used in the production of polymers, resins, and other industrial materials.
Usage Examples
- Synthesis of Strained Pyrrolidines In the synthesis of strained pyrrolidines, tert-butyl groups at each of the α-carbon atoms of the nitroxide moiety with cis-configuration of the tert-butyl groups was prepared using a three-component domino reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate with subsequent conversion of the resulting strained pyrrolidine into 1-pyrroline-1-oxide and addition of EtLi .
- Reagent Use With di-isopropyl azodicarboxylate; triphenylphosphine; In tetrahydrofuran; at 40℃; for 1.0h, DIAD (823 μL) was added to a solution of dimethyl 2-bromo-lH- imidazole-4,5-dicarboxylate (1.0 g), triphenylphosphine (1.10 g), and 1 -(tert- butoxycarbonyl)-3-pyrrolidinol (800 mg) in THF (6.0 mL), followed by stirring at 40C for 1 hour . Water was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure, followed by purifying the obtained residue by column chromatography (hexane:ethyl acetate), thereby obtaining crude dimethyl 2-bromo-l-(l- (tert-butoxycarbonyl)pyrrolidin-3-yl)-lH-imidazole-4,5-dicarboxylate (1.88 g) .
This compound can be compared with other similar compounds:
- Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug development.
- 2,6-Di-tert-butyl-4-methylpyridine: Utilized in various organic synthesis reactions.
- 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: Employed as a ligand in asymmetric synthesis.
Mechanism of Action
The mechanism of action of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to derivatives with modifications at the 4- or 5-positions of the pyrrolidine ring, which influence reactivity, stability, and applications. Key analogs include:
Key Research Findings
- Reactivity Hierarchy : Methoxy < Hydroxyl < Tosylate < Fluorine in substitution reactions, driven by leaving group ability and steric factors .
- Yield Challenges : Methoxy derivatives show lower yields (25–52%) in alkylation reactions compared to oxo analogs (>85%), attributed to steric bulk .
- Safety Profiles : Substituents like benzyl groups increase toxicity risks, while Boc-protected derivatives generally exhibit better safety .
Biological Activity
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₃N₁O₅
- Molecular Weight : 285.34 g/mol
- CAS Number : 91229-91-3
The compound is characterized by its pyrrolidine structure, which is crucial for its biological interactions.
This compound exhibits various biological activities, primarily through its interaction with enzymatic pathways and cellular processes. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of neurotransmitters.
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antiviral properties by inhibiting viral neuraminidase, thus preventing viral replication .
Case Studies and Research Findings
- Antiviral Properties :
- Neuroprotective Effects :
-
Metabolic Pathway Interactions :
- Investigations into the metabolic pathways involving proline metabolism revealed that compounds like this compound can influence levels of Δ-1-pyrroline-5-carboxylate (P5C), a significant intermediate in proline catabolism. This interaction may have implications for conditions like hyperprolinemia .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
